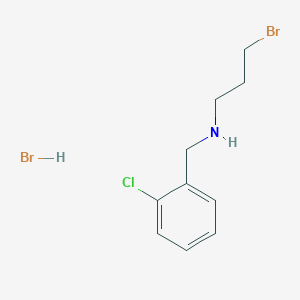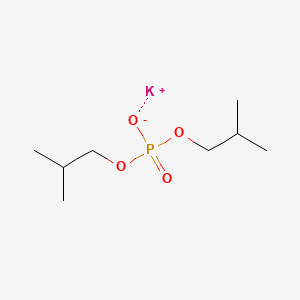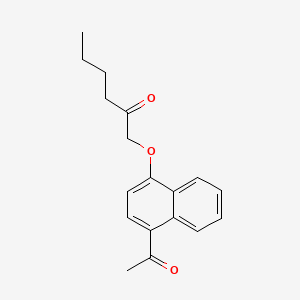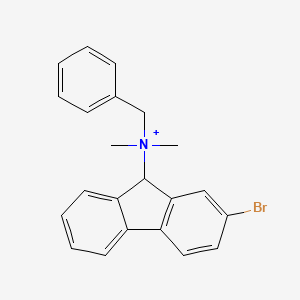![molecular formula C15H13ClN2O4 B14461492 N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide CAS No. 65890-85-9](/img/structure/B14461492.png)
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with methoxybenzene under specific conditions to form the intermediate compound. This intermediate is then nitrated to introduce the nitro group, followed by acetylation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide include:
- This compound derivatives with different substituents on the phenyl rings.
- Compounds with similar structural motifs, such as other nitrophenylacetamides .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
65890-85-9 |
|---|---|
Molecular Formula |
C15H13ClN2O4 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(19)17-14-7-6-12(8-15(14)18(20)21)22-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
GDQXDOJBIZDWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)



![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)




